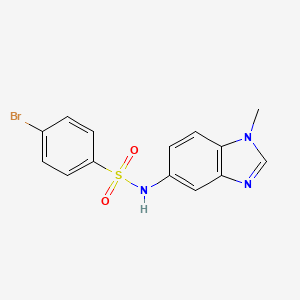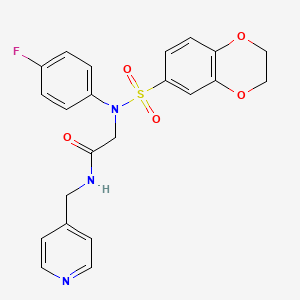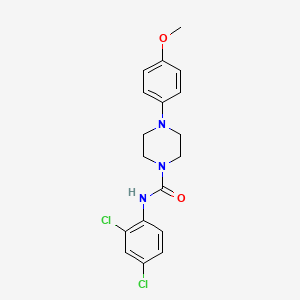
N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide
説明
N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide is a sulfonamide derivative that has been widely studied for its various applications in scientific research. This compound is commonly known as AMPPS and is used as a fluorescent probe in biochemical experiments.
作用機序
The mechanism of action of AMPPS is based on its ability to bind to proteins and nucleic acids. The compound contains a sulfonamide group, which can form hydrogen bonds with the amino acid residues in proteins. Additionally, the compound contains a phenyl group, which can interact with hydrophobic regions of proteins. These interactions allow AMPPS to bind to proteins and nucleic acids, resulting in fluorescence.
Biochemical and Physiological Effects:
AMPPS has no known biochemical or physiological effects. It is a non-toxic compound that is commonly used in biochemical experiments.
実験室実験の利点と制限
The advantages of using AMPPS in lab experiments include its high sensitivity, low toxicity, and ease of use. The compound is also relatively inexpensive and can be easily synthesized in the lab. However, one limitation of using AMPPS is that it is not suitable for in vivo experiments, as it cannot penetrate cell membranes. Additionally, the compound has a limited excitation and emission range, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of AMPPS. One area of research is the development of new fluorescent probes based on the structure of AMPPS. These probes could have improved sensitivity and a wider excitation and emission range. Additionally, the use of AMPPS in combination with other fluorescent probes could allow for the simultaneous visualization of multiple molecules in a single experiment. Finally, the development of new techniques for the delivery of AMPPS into cells could allow for its use in in vivo experiments.
科学的研究の応用
AMPPS is widely used as a fluorescent probe in biochemical experiments. It has been shown to bind to proteins and nucleic acids, allowing for the visualization of these molecules under fluorescence microscopy. Additionally, AMPPS has been used to study the binding of ligands to proteins and the conformational changes that occur upon binding.
特性
IUPAC Name |
N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-15(23)16-7-9-17(10-8-16)22-28(24,25)19-13-11-18(12-14-19)27-21-6-4-3-5-20(21)26-2/h3-14,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKBOCSBYMXDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2-chloro-6-nitrophenoxy)benzyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B3537890.png)
![3-chloro-N-{3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B3537892.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3537894.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)acrylamide](/img/structure/B3537901.png)
![4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide](/img/structure/B3537902.png)

![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3537920.png)

![N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3537927.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide](/img/structure/B3537929.png)
![3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B3537944.png)
![3-(3-chlorophenyl)-5-[4-(phenylthio)benzylidene]-2,4-imidazolidinedione](/img/structure/B3537947.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3537955.png)